molecular formula C13H18ClN3 B1423595 (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride CAS No. 108953-41-9

(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride

Cat. No.: B1423595
CAS No.: 108953-41-9
M. Wt: 251.75 g/mol
InChI Key: JVNBDMVHQYBYPL-UHFFFAOYSA-N
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Description

(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride is a specialized chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates the 4-methylpiperazine group, a privileged scaffold renowned for enhancing the biological activity and pharmacokinetic properties of drug candidates . This reagent serves as a critical synthetic intermediate in the design and development of novel therapeutic agents. Researchers utilize this compound to incorporate the 4-methylpiperazine moiety into larger, more complex molecules. This strategy is frequently employed to develop potential anticancer agents, as the piperazine ring is a common feature in compounds that inhibit key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) . Furthermore, its application extends to the synthesis of novel antibacterial compounds, particularly against Gram-positive bacteria like Staphylococcus aureus , where the piperazine unit contributes to membrane integrity disruption and enzyme inhibition . The nitrile group and the hydrochloride salt enhance the compound's reactivity and solubility, making it a versatile precursor for further chemical modifications, including amide bond formation and nucleophilic substitution reactions. This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNBDMVHQYBYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride, a compound identified by its chemical formula C13_{13}H18_{18}ClN3_3 and PubChem CID 50998916, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its efficacy against various targets, particularly in cancer and kinase inhibition.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for enhancing pharmacological properties. Its structure can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H18_{18}ClN3_3
  • Molecular Weight : 257.75 g/mol

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs). It has shown significant inhibitory effects on several kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptors)
  • EGFR (Epidermal Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptors)
  • FGFR (Fibroblast Growth Factor Receptors)

These kinases are crucial in processes such as angiogenesis and tumor proliferation, making this compound a candidate for cancer therapy .

Antiproliferative Effects

A study reported the compound's ability to inhibit the proliferation of various human cancer cell lines. The following table summarizes the IC50_{50} values against selected cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.5Inhibition of EGFR and VEGFR
A549 (Lung Cancer)0.3Inhibition of PDGFR
HCT116 (Colorectal)0.25Inhibition of FGFR

These results indicate potent antiproliferative activity, highlighting the compound's potential in oncological applications .

Kinase Inhibition Profile

The compound was evaluated against a panel of kinases to determine its selectivity and potency. The results are presented in the following table:

KinaseIC50_{50} (nM)Selectivity Ratio
VEGFR115High
EGFR20Moderate
c-Kit30Moderate
PDGFRβ25High

The data suggests that this compound exhibits high selectivity towards VEGFR1 and PDGFRβ, making it a promising candidate for targeted therapies .

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

  • Case Study on Angiogenesis : In a model assessing angiogenesis, treatment with the compound resulted in a significant reduction in new blood vessel formation, correlating with its inhibitory effects on VEGFR signaling pathways.
  • Combination Therapy : A combination study with standard chemotherapeutics showed enhanced efficacy when used alongside established drugs like doxorubicin, indicating potential for use in combination therapies to overcome resistance mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Notable Features
(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride Nitrile, 4-methylpiperazine, hydrochloride salt Not reported Compact structure with a nitrile group; likely high polarity due to hydrochloride.
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine, carboxylic acid Not reported Used in peptide synthesis for amine protection; bulkier due to Fmoc group .
3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride Chloropyridazine, piperazine, hydrochloride Not reported Heteroaromatic pyridazine core; potential kinase inhibitor scaffold .
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Imidazole, methoxyphenyl, ketone 350.8 g/mol Dual heterocyclic system; possible CNS or antimicrobial applications .
2-(4-methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride Diphenylacetate ester, ethyl-piperazine linker Not reported Ester group enhances lipophilicity; potential antispasmodic/analgesic agent .

Physicochemical Properties

  • Solubility: The hydrochloride salt of (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile likely enhances water solubility compared to non-salt forms (e.g., Fmoc-protected acetic acid derivative in ).
  • Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic/basic conditions, differentiating it from ester- or ketone-containing analogs (e.g., diphenylacetate ester in ).
  • Molecular Weight: At ~250–350 g/mol (estimated), it is smaller than the imidazole-methanone derivative (350.8 g/mol ), favoring better bioavailability.

Preparation Methods

Synthetic Route Overview

The preparation of (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride generally involves:

  • Synthesis of 4-(4-methylpiperazin-1-yl)aniline or related intermediates.
  • Introduction of the acetonitrile group onto the phenyl ring.
  • Conversion of the free base to the hydrochloride salt.

Preparation of 4-(4-Methylpiperazin-1-yl)aniline Intermediate

This intermediate is critical as the piperazine moiety is introduced here.

Methods:

  • Catalytic Hydrogenation of Nitro Precursors:
    Starting from 1-methyl-4-(4-nitrophenyl)piperazine, catalytic hydrogenation using 10% palladium on activated carbon in ethanol or ethyl acetate at room temperature is performed. The nitro group is reduced to an amine, yielding 4-(4-methylpiperazin-1-yl)aniline with yields ranging from 74% to 85% depending on conditions (e.g., solvent, catalyst loading, reaction time).

  • Reduction using Tin(II) Chloride:
    An alternative involves reduction of the nitro compound with tin(II) chloride dihydrate in dimethylformamide at 80°C overnight, followed by workup and extraction, yielding the amine intermediate in 74% yield.

  • Hydrosilylation Catalyzed by Pd(OAc)2 and Potassium Fluoride:
    A more recent method uses Pd(OAc)2 with potassium fluoride and polymethylhydrosiloxane as reducing agents in tetrahydrofuran under inert atmosphere, achieving 72-85% yields of the amine.

Summary Table:

Method Catalyst/Reducing Agent Solvent Temp (°C) Yield (%) Notes
Catalytic hydrogenation 10% Pd/C EtOH / EtOAc 20 74-85 Room temperature, 16h
Tin(II) chloride reduction SnCl2·2H2O DMF 80 74 Overnight
Pd(OAc)2 hydrosilylation Pd(OAc)2, KF, PMHS THF 0-25 72-85 Inert atmosphere

Introduction of the Acetonitrile Group

The phenyl-acetonitrile moiety is introduced typically via nucleophilic substitution or condensation reactions.

  • While direct literature on this compound is limited, related compounds such as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile have been synthesized by reacting piperazine derivatives with haloethoxyacetonitrile compounds under reflux conditions.

  • Hydrolysis of such nitrile intermediates to corresponding acids and subsequent salt formation is a common step, indicating that the nitrile group is stable enough to be introduced before salt formation.

Formation of Hydrochloride Salt

The free base (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in aqueous or aqueous-alcoholic media.

  • This step typically involves dissolving the free base in water, acidifying to a pH below 1, followed by concentration and crystallization from solvents such as 2-butanone or ethyl acetate.

  • The salt formation improves compound stability, crystallinity, and handling properties.

Detailed Experimental Example (Adapted)

Step Procedure Description Conditions Yield / Data
1 Reduction of 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline 10% Pd/C, EtOH, H2, RT, 16 h 74-85% yield; 1H NMR and MS confirmed
2 Reaction of 4-(4-methylpiperazin-1-yl)aniline with haloacetonitrile derivative (e.g., 2-haloethoxyacetonitrile) Reflux in suitable solvent, inert atmosphere Intermediate nitrile obtained
3 Hydrolysis of nitrile intermediate to acid (if applicable) Acid or base hydrolysis, 60-95°C Acid or salt isolated
4 Formation of hydrochloride salt Concentrated HCl, aqueous media, crystallization Crystalline hydrochloride salt obtained

Analytical and Characterization Data

  • NMR Spectroscopy:
    Characteristic signals for methyl groups on piperazine nitrogen (~2.3 ppm), aromatic protons (~6.6-6.8 ppm), and methylene protons adjacent to nitrile or amine groups.

  • Mass Spectrometry:
    Molecular ion peaks consistent with molecular weight of C11H17N3 (191.27 g/mol) for the free base; protonated molecular ion at m/z 192.

  • Melting Point:
    Hydrochloride salts typically show sharp melting points indicative of purity, often in the range of 200-230°C depending on the exact compound and hydration state.

Research Findings and Optimization Notes

  • The choice of reducing agent and solvent critically affects yield and purity of the amine intermediate.

  • Catalytic hydrogenation is preferred for scalability and environmental considerations.

  • Hydrolysis of nitrile intermediates must be carefully controlled to avoid degradation.

  • Salt formation improves compound stability and facilitates purification.

  • Recent advances include hydrosilylation methods offering milder conditions and higher selectivity.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Typical Conditions Yield Range (%) Reference
Amine intermediate synthesis Catalytic hydrogenation 10% Pd/C, H2 RT, EtOH/EtOAc, 16 h 74-85
Tin(II) chloride reduction SnCl2·2H2O 80°C, DMF, overnight 74
Pd(OAc)2 hydrosilylation Pd(OAc)2, KF, PMHS 0-25°C, THF, inert atmosphere 72-85
Nitrile introduction Nucleophilic substitution Haloethoxyacetonitrile derivatives Reflux, inert atmosphere Moderate to high
Hydrolysis to acid (optional) Acid/base hydrolysis HCl or base in aqueous/alcoholic media 60-95°C High
Hydrochloride salt formation Acidification and crystallization Concentrated HCl, 2-butanone Room temperature, aqueous media High purity

Q & A

Q. What are the established synthetic routes for (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution and subsequent salt formation. A common route involves:

Reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the intermediate nitro derivative.

Reducing the nitro group to an amine using catalytic hydrogenation or sodium borohydride.

Converting the free base to the hydrochloride salt via treatment with HCl .
Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
1DMF, K₂CO₃, 80°C~65
2H₂/Pd-C, EtOH~85

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the piperazinyl and phenyl ring substitution patterns. For example, the methyl group on piperazine resonates at δ ~2.3 ppm .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H⁺] at m/z 264.2) .
  • X-ray Crystallography: Resolves bond angles (e.g., C-N-C angles ~109.5°) and salt conformation .

Q. What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Anticancer Research: Acts as a building block for benzothiazole derivatives targeting kinase pathways .
  • HIV-1 Antagonism: Modifies CXCR4 receptor binding in analogs like compound 20 (65% yield in synthesis) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

  • Solvent Selection: Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to simplify purification.
  • Catalyst Screening: Test Pd/C vs. Raney Ni for nitro reduction efficiency. Evidence suggests Pd/C improves yield by 15% .
  • Temperature Control: Maintain 80°C ± 2°C during substitution to minimize byproducts .

Q. How do structural modifications to the piperazinyl moiety affect bioactivity?

Methodological Answer:

  • Substitution Effects: Adding electron-withdrawing groups (e.g., -CF₃) enhances receptor binding affinity by 30% in HIV antagonists .
  • Salt vs. Free Base: Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vivo studies .

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Methodological Answer:

  • Angle Validation: X-ray data (e.g., C44-C45-C46 angle: 121.03° ) corrects computational models (DFT often underestimates by ~3°).
  • Hydrogen Bonding: Crystal packing analysis reveals HCl salt stabilization via N–H···Cl interactions, informing solubility studies .

Q. What strategies address conflicting spectroscopic or bioassay data?

Methodological Answer:

  • Cross-Validation: Use orthogonal techniques (e.g., LC-MS + ¹H NMR) to confirm purity >95% .
  • Dose-Response Curves: Replicate bioassays under controlled pH (7.4) and temperature (37°C) to isolate compound-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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